ethyl 2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activity
Ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate is related to a group of compounds known for their synthesis and biological activities. For instance, Markosyan et al. (2015) synthesized 2-Sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones. These compounds exhibited significant anti-monoamine oxidase and antitumor activity (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Novel Synthesis Methods
Chern et al. (1988) explored the reactions of anthranilamide with isocyanates, leading to the synthesis of novel compounds like 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one. This demonstrates the innovative methods used in synthesizing complex quinazoline derivatives (Chern, Shish, Chang, Chan, & Liu, 1988).
Antitumor Activities
Markosyan et al. (2008) investigated the synthesis of various quinazoline derivatives, some of which showed moderate therapeutic effects against tumors like Ehrlich ascites carcinoma and sarcoma 180 (Markosyan, Akalyan, Arsenyan, Sukasyan, & Garibdzhanyan, 2008).
Antimicrobial Properties
Saleh et al. (2004) conducted a study focusing on the synthesis and biological activities of some 3H-quinazolin-4-one derivatives. These compounds were screened for their antimicrobial activity, highlighting the potential pharmaceutical applications of quinazoline derivatives (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
Facile Synthesis Techniques
Pokhodylo and Obushak (2019) used a reaction involving ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate for the synthesis of ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate, a method that could be applicable to similar ethyl sulfanyl acetate derivatives (Pokhodylo & Obushak, 2019).
Properties
IUPAC Name |
ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O8S/c1-2-32-23(30)12-37-25-27-17-10-21-20(35-14-36-21)9-16(17)24(31)28(25)7-3-4-22(29)26-11-15-5-6-18-19(8-15)34-13-33-18/h5-6,8-10H,2-4,7,11-14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWCXKDNFXZPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.